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Compound of Interest

Compound Name: DPTIP-prodrug 18

Cat. No.: B15574852 Get Quote

Technical Support Center: DPTIP and Prodrug
P18
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information, troubleshooting guides, and frequently asked

questions regarding the use of DPTIP and its prodrug, P18, for enhancing the in vivo half-life of

DPTIP.

Frequently Asked Questions (FAQs)
Q1: What is DPTIP and what is its primary mechanism of action?

A1: DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a potent,

non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1]

[2] nSMase2 is a key enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and

phosphorylcholine.[1][3] This ceramide production is involved in the biogenesis of extracellular

vesicles (EVs).[1][2] By inhibiting nSMase2, DPTIP effectively blocks the release of EVs, which

has shown therapeutic potential in various disease models, including neurodegenerative

diseases and cancer.[1][2][4]

Q2: What are the limitations of DPTIP for in vivo use?
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A2: Despite its high potency, DPTIP exhibits poor oral pharmacokinetics, including a short half-

life of less than 30 minutes, low oral bioavailability (<5% in mice), and rapid clearance.[1][5][6]

[7] These limitations hinder its clinical development and effective use in chronic in vivo studies.

[1][5]

Q3: What is P18 and how does it address the limitations of DPTIP?

A3: P18 is an orally bioavailable prodrug of DPTIP.[1][5] It was designed to overcome the poor

pharmacokinetic profile of DPTIP by masking the phenolic hydroxyl group of DPTIP with a 2',6'-

diethyl-1,4'-bipiperidinyl-based promoiety.[1] This modification enhances its oral absorption and

metabolic stability, leading to a significantly improved pharmacokinetic profile.[1]

Q4: What specific pharmacokinetic improvements are observed with P18 compared to DPTIP?

A4: Administration of P18 leads to a significant enhancement of DPTIP's half-life and overall

exposure. In mice, P18 administration resulted in an approximately 4-fold increase in plasma

exposure (AUC) and a 4.7-fold increase in brain exposure of DPTIP compared to direct DPTIP

administration.[1] The apparent half-life of DPTIP was extended from approximately 0.5 hours

to 2-3 hours.[1][5]

Troubleshooting Guides
Issue 1: Sub-optimal increase in DPTIP half-life observed after P18 administration.

Question: We administered P18 to our mouse model but are not observing the expected 4-

fold increase in DPTIP's plasma half-life. What could be the issue?

Answer:

Formulation and Administration: Ensure that P18 is properly formulated for oral

administration. The vehicle used can significantly impact absorption. The original studies

used a specific vehicle that should be replicated if possible. Verify the accuracy of the oral

gavage technique to ensure the full dose was delivered.

Metabolic Differences: Be aware that metabolic rates can vary between different mouse

strains, sexes, and ages. These differences can influence the rate of conversion of P18 to
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DPTIP and the subsequent clearance of DPTIP. Consider running a small pilot study to

characterize the pharmacokinetics in your specific animal model.

Sample Collection and Analysis: Review your blood sample collection time points. To

accurately determine the half-life, frequent sampling is required, especially during the

initial hours after administration. Ensure your bioanalytical method (e.g., LC-MS/MS) is

validated for accurately quantifying both P18 and DPTIP in plasma.[6]

Issue 2: Difficulty confirming nSMase2 target engagement in vivo.

Question: How can we experimentally verify that the DPTIP released from P18 is effectively

inhibiting nSMase2 in our target tissue (e.g., the brain)?

Answer:

Direct Measurement of nSMase2 Activity: The most direct method is to measure nSMase2

activity in tissue homogenates from treated and control animals. This can be done using

an in vitro assay with a fluorescent substrate for nSMase2. A significant reduction in

enzyme activity in the P18-treated group would confirm target engagement.[1]

Quantification of Extracellular Vesicles (EVs): Since DPTIP's mechanism involves the

inhibition of EV release, quantifying the levels of specific EVs in plasma or cerebrospinal

fluid can serve as a downstream biomarker of target engagement. In a model of acute

brain injury, P18 administration significantly inhibited the release of IL-1β-induced EVs into

the plasma.[1][8][9]

Downstream Biomarker Analysis: nSMase2 inhibition has been shown to affect

downstream signaling pathways. For instance, in models of brain inflammation, DPTIP

treatment led to a reduction in cytokine upregulation in the liver and attenuated the

infiltration of immune cells into the brain.[2] Measuring these downstream effects can

provide indirect evidence of target engagement.

Quantitative Data
Table 1: Pharmacokinetic Parameters of DPTIP and P18 in Mice
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Parameter DPTIP
P18 (releasing
DPTIP)

Fold Improvement

Half-Life (t½) ~0.5 h 2–3 h ~4–6 fold

Plasma Exposure

(AUC₀₋t)
270 pmol·h/mL 1047 pmol·h/mL ~4.0 fold

Brain Exposure

(AUC₀₋t)
52.8 pmol·h/g 247 pmol·h/g ~4.7 fold

Brain Penetration

Index

(AUCbrain/plasma)

0.19 0.24 ~1.3 fold

Data sourced from studies in mice following oral administration.[1]

Experimental Protocols
1. In Vivo Pharmacokinetic Evaluation of P18

Objective: To determine the pharmacokinetic profile of DPTIP released from the prodrug P18

following oral administration.

Methodology Overview:

Animal Model: Male C57BL/6 mice are typically used.

Dosing: P18 is administered orally (p.o.) at a dose equivalent to a specific molar amount of

DPTIP (e.g., 10 mg/kg DPTIP equivalent). A control group receives an equimolar dose of

DPTIP.

Sample Collection: Blood samples are collected via tail vein or cardiac puncture at multiple

time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours). Brain tissue is also

collected at these time points.

Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is

homogenized.
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Bioanalysis: The concentrations of both intact P18 and released DPTIP in plasma and

brain homogenates are quantified using a validated Liquid Chromatography with tandem

mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum concentration

(Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are

calculated using appropriate software.

2. Assessment of in Vivo nSMase2 Inhibition and EV Release

Objective: To evaluate the efficacy of P18 in inhibiting nSMase2 activity and subsequent EV

release in a mouse model of acute brain injury.

Methodology Overview:

Animal Model: GFAP-GFP mice, where astrocytes express Green Fluorescent Protein, are

used to track astrocyte-derived EVs.

Induction of Brain Injury: Acute brain injury is induced by intracerebral injection of

Interleukin-1β (IL-1β) to stimulate an inflammatory response and EV release.

Treatment: Mice are pre-dosed orally with either vehicle, DPTIP, or P18 (e.g., 3 or 10

mg/kg DPTIP equivalent) 30 minutes prior to IL-1β injection.

Sample Collection: Animals are euthanized at a specific time point (e.g., 4 hours) after IL-

1β injection. Blood is collected to isolate plasma, and the brain striata are dissected.

Quantification of EVs: GFP-labeled EVs in the plasma are quantified to measure the

extent of astrocyte-derived EV release.

nSMase2 Activity Assay: The nSMase2 activity in the brain striata homogenates is

measured to determine the level of target engagement.
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Caption: DPTIP inhibits nSMase2, blocking ceramide production and subsequent EV release.
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Caption: Workflow of P18 from oral administration to active DPTIP targeting nSMase2.
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Caption: General experimental workflow for in vivo pharmacokinetic analysis of P18.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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